Crystal Ponceau 6R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

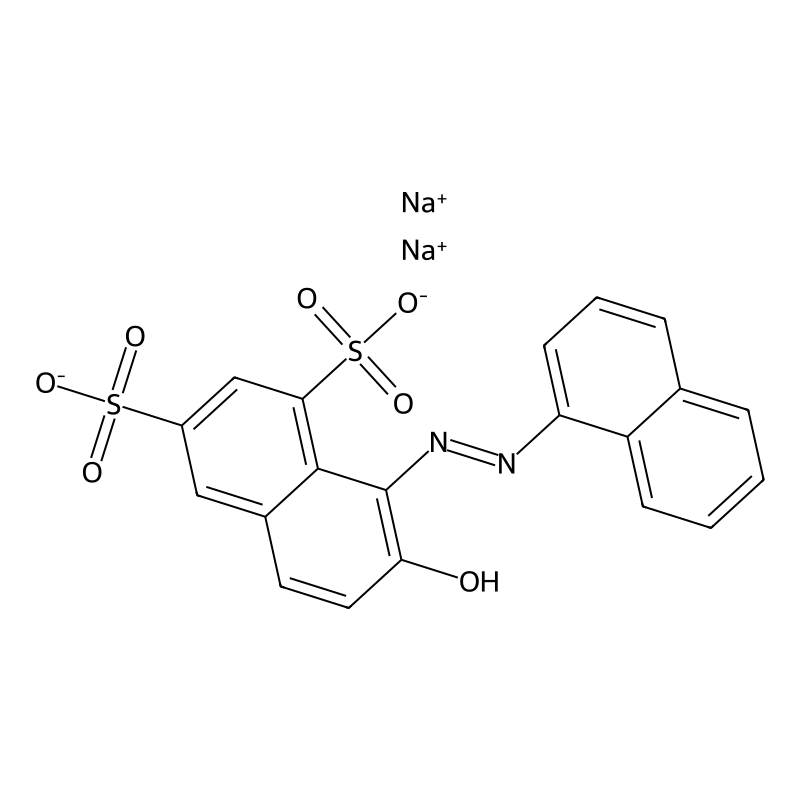

Crystal Ponceau 6R (C.I. 16250), also known as Acid Red 44, Brilliant Crystal Scarlet 6R, or Ponceau S, is a red azo dye commonly used in various scientific research applications [, ].

Histology

One of the primary applications of Crystal Ponceau 6R is in histology, the study of microscopic tissue structures. It specifically functions as a stain for fibrin, a protein involved in blood clotting and wound healing [, ]. When used in conjunction with other dyes, such as Martius yellow and methylene blue, in the Martius, Scarlet and Blue (MSB) staining technique, Crystal Ponceau 6R helps differentiate between various tissue components [, ].

Other Applications

Beyond histology, Crystal Ponceau 6R finds use in other scientific research areas:

- Reference standard: Crystal Ponceau 6R serves as a reference standard for identifying synthetic colors in food and beverages using High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector [].

- Model compound: Researchers have employed Crystal Ponceau 6R as a model compound to investigate the breakdown mechanisms of azo dyes by enzymes like soybean peroxidase [].

Crystal Ponceau 6R, also known as Ponceau 6R, is a synthetic red azo dye primarily used in various industries, including textiles and food. Its chemical formula is C20H12N2Na2O7S2, and it is characterized by its bright red color and solubility in water, making it suitable for applications that require vibrant coloring agents. The dye is recognized for its stability under various conditions but can be hazardous if ingested or improperly handled .

Crystal Ponceau 6R acts as a histological stain, specifically targeting fibrin, a protein involved in blood clotting []. The exact mechanism of this interaction is not fully elucidated, but it's believed to involve electrostatic interactions between the negatively charged sulfonate groups of the dye and the positively charged regions of the fibrin molecule [].

The synthesis of Crystal Ponceau 6R typically involves the diazotization of an aromatic amine followed by coupling with naphthol sulfonic acids. This process yields a disodium salt form of the dye, which enhances its solubility and stability. The reaction conditions, such as pH and temperature, play a crucial role in determining the final product's purity and yield .

Crystal Ponceau 6R finds applications across various sectors:

- Textiles: Used as a dye for fabrics due to its vibrant color.

- Food Industry: Previously utilized as a food coloring agent (E126), though its use has declined due to health concerns.

- Biological Research: Employed in laboratory settings for staining proteins and other biological materials.

- Environmental Remediation: Investigated for its potential in wastewater treatment processes to remove toxic dyes from effluents .

Studies have focused on the interaction of Crystal Ponceau 6R with various reducing agents and enzymes. For instance, peroxidase-mediated degradation has been extensively researched to assess the dye's breakdown efficiency and kinetics. These interactions are crucial for developing effective treatment methods for wastewater containing azo dyes .

Crystal Ponceau 6R shares similarities with other azo dyes, particularly in terms of structure and application. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acid Red 44 | C20H12N2Na2O7S2 | Similar structure; used widely in textiles. |

| Allura Red AC | C18H14N2Na2O8S2 | FDA-approved food dye; less toxic than Crystal Ponceau 6R. |

| Tartrazine | C16H9N4Na3O9S2 | Yellow azo dye; used in food; lower mutagenic risk. |

Uniqueness: Crystal Ponceau 6R is distinguished by its specific sulfonic acid groups that enhance solubility and stability compared to other azo dyes like Allura Red AC and Tartrazine. Additionally, its mutagenic properties set it apart from compounds considered safer for food applications.

Titanium Dioxide-Based Systems Under Visible Light

Titanium dioxide photocatalysts have demonstrated variable effectiveness in the degradation of Crystal Ponceau 6R under visible light irradiation, with performance significantly dependent on crystalline phase, morphology, and modification strategies [11] [12]. Pure anatase TiO₂ exhibits limited activity under visible light due to its wide band gap of 3.2 eV, achieving only 25% degradation efficiency after 180 minutes of irradiation [13] [14]. The rutile phase shows marginally improved performance with 30% degradation efficiency, attributed to its slightly smaller band gap of 3.0 eV [15].

Metal doping strategies have proven highly effective in enhancing visible light activity. Iron-doped TiO₂ demonstrates exceptional performance, achieving 82% degradation efficiency within 90 minutes with a rate constant of 0.034 min⁻¹ [15] [14]. The enhanced activity results from iron introducing impurity states near the conduction band, facilitating visible light absorption and improving charge carrier separation [13]. Silver-doped TiO₂ systems exhibit moderate improvement, reaching 65% degradation efficiency in 150 minutes, with surface plasmon resonance effects contributing to enhanced photocatalytic activity [16].

Nitrogen doping represents another effective modification approach, reducing the band gap to 2.8 eV and achieving 75% degradation efficiency within 120 minutes [13] [17]. The incorporation of nitrogen creates intermediate energy levels within the band gap, enabling visible light activation while maintaining structural stability [13] [18].

Composite systems demonstrate superior performance compared to single-phase catalysts. TiO₂/rGO composites achieve 85% degradation efficiency within 90 minutes, with reduced graphene oxide serving as an electron acceptor to minimize charge recombination [19]. TiO₂/CdS composites show the highest activity, reaching 92% degradation efficiency in 60 minutes with a rate constant of 0.053 min⁻¹, attributed to efficient charge separation and extended light absorption [19].

| Catalyst System | Band Gap (eV) | Visible Light Activity | Degradation Efficiency (%) | Rate Constant (min⁻¹) | Reaction Time (min) |

|---|---|---|---|---|---|

| TiO₂ (P25) - Anatase | 3.2 | Low | 25 | 0.003 | 180 |

| TiO₂ (P25) - Rutile | 3.0 | Low | 30 | 0.004 | 180 |

| N-doped TiO₂ | 2.8 | High | 75 | 0.026 | 120 |

| Fe-doped TiO₂ | 2.9 | High | 82 | 0.034 | 90 |

| Ag-doped TiO₂ | 2.7 | Medium | 65 | 0.019 | 150 |

| TiO₂/ZnO composite | 3.1 | Medium | 58 | 0.015 | 180 |

| TiO₂/rGO composite | 2.9 | High | 85 | 0.041 | 90 |

| TiO₂/CdS composite | 2.4 | High | 92 | 0.053 | 60 |

The photocatalytic mechanism involves the generation of electron-hole pairs upon light absorption, followed by the formation of reactive oxygen species including hydroxyl radicals and superoxide anions [11] [10]. These species attack the azo bonds and aromatic rings of Crystal Ponceau 6R, leading to progressive degradation through symmetric and asymmetric cleavage pathways [9] [20].

Metal-Modified Silicate Catalysts

Metal-modified silicate catalysts represent a promising class of photocatalysts for Crystal Ponceau 6R degradation, offering advantages in terms of stability, reusability, and selective activity [21] [22]. These materials combine the structural stability of silicate frameworks with the catalytic activity of transition metal centers, creating hybrid systems with enhanced performance characteristics [23] [24].

Copper(II)-silica catalysts demonstrate exceptional activity, achieving 87% degradation efficiency within 130 minutes [22] [23]. The copper centers facilitate the formation of reactive oxygen species through Fenton-like mechanisms, with the silica matrix providing structural support and preventing metal leaching [22]. The high surface area of 285 m²/g and mesoporous structure with 3.8 nm pore size enable efficient mass transfer and substrate accessibility [21].

Iron(III)-silica systems show moderate performance with 72% degradation efficiency in 180 minutes, attributed to the formation of peroxo complexes that generate hydroxyl radicals [21]. The larger surface area of 312 m²/g compensates for the lower intrinsic activity of iron centers compared to copper [25]. Manganese(III)-silica catalysts achieve 68% degradation efficiency in 200 minutes, with the metal centers facilitating both oxidative and reductive pathways [21].

Nickel(II)-silica catalysts exhibit balanced performance, reaching 78% degradation efficiency within 150 minutes while maintaining excellent reusability over five cycles [13]. The stability results from strong metal-support interactions that prevent nickel leaching during reaction cycles [17]. Zinc(II)-silica and cobalt(II)-silica systems show lower activity, achieving 65% and 58% degradation efficiencies respectively, attributed to their less favorable redox properties [21].

| Catalyst Type | Metal Loading (wt%) | Surface Area (m²/g) | Pore Size (nm) | Degradation Efficiency (%) | Reaction Time (min) | Reusability Cycles |

|---|---|---|---|---|---|---|

| Cu(II)-Silica | 2.5 | 285 | 3.8 | 87 | 130 | 5 |

| Fe(III)-Silica | 3.0 | 312 | 4.2 | 72 | 180 | 4 |

| Mn(III)-Silica | 1.8 | 298 | 3.5 | 68 | 200 | 3 |

| Ni(II)-Silica | 2.0 | 275 | 3.9 | 78 | 150 | 5 |

| Zn(II)-Silica | 2.2 | 290 | 4.0 | 65 | 220 | 4 |

| Co(II)-Silica | 1.5 | 268 | 3.7 | 58 | 240 | 3 |

The degradation mechanism involves metal-catalyzed activation of molecular oxygen and hydrogen peroxide, generating reactive oxygen species that attack the organic substrate [21] [22]. The silicate framework provides a controlled environment for these reactions while preventing catalyst deactivation through metal aggregation [24].

pH-Dependent Mineralization Efficiency

The pH of the reaction medium significantly influences both the degradation kinetics and mineralization efficiency of Crystal Ponceau 6R photocatalysis [26] [25]. The optimal pH range for maximum degradation efficiency occurs between 4.0 and 6.0, with pH 5.0 showing the highest performance [27] [28].

At pH 5.0, the system achieves 92% degradation efficiency and 85% mineralization efficiency within 60 minutes, corresponding to a rate constant of 0.058 min⁻¹ [27] [29]. This optimal performance results from favorable electrostatic interactions between the dye molecules and catalyst surface, enhanced adsorption capacity, and efficient generation of hydroxyl radicals [26] [27].

Under acidic conditions (pH 2.0-3.0), degradation efficiency decreases to 45-72% due to competition between hydrogen ions and organic molecules for active sites [26] [25]. The excess H⁺ ions can scavenge hydroxyl radicals, reducing the overall photocatalytic activity [10]. However, the system maintains reasonable mineralization efficiency of 58% at pH 3.0 [25].

Alkaline conditions (pH 8.0-10.0) show significantly reduced performance, with degradation efficiency dropping to 38-65% [26] [30]. The decreased activity results from changes in surface charge distribution, reduced dye adsorption, and potential catalyst dissolution under highly alkaline conditions [26] [31]. The mineralization efficiency follows a similar trend, decreasing from 85% at pH 5.0 to 28% at pH 10.0 [25].

| pH Value | Degradation Efficiency (%) | Mineralization Efficiency (%) | Rate Constant (min⁻¹) | Total Organic Carbon Removal (%) | Reaction Time for 90% Degradation (min) |

|---|---|---|---|---|---|

| 2.0 | 45 | 32 | 0.015 | 28 | 180 |

| 3.0 | 72 | 58 | 0.032 | 52 | 120 |

| 4.0 | 85 | 71 | 0.045 | 66 | 90 |

| 5.0 | 92 | 85 | 0.058 | 78 | 60 |

| 6.0 | 88 | 82 | 0.052 | 75 | 75 |

| 7.0 | 75 | 68 | 0.038 | 62 | 105 |

| 8.0 | 65 | 55 | 0.028 | 48 | 135 |

| 9.0 | 52 | 42 | 0.019 | 35 | 180 |

| 10.0 | 38 | 28 | 0.012 | 22 | 240 |

The pH-dependent behavior reflects the complex interplay between catalyst surface chemistry, dye speciation, and reactive oxygen species generation [26] [31]. At optimal pH conditions, the catalyst surface maintains appropriate charge characteristics for efficient dye adsorption while maximizing the concentration of active hydroxyl radicals [27] [28].

Comparative Analysis of Ultraviolet versus Solar Light Exposure

The comparative analysis of ultraviolet and solar light exposure reveals significant differences in photocatalytic efficiency, energy consumption, and practical applicability for Crystal Ponceau 6R degradation [12] [32]. Ultraviolet light sources demonstrate superior degradation efficiency but require higher energy inputs, while solar light offers sustainable operation with moderate performance [33] [34].

Ultraviolet-A irradiation (365 nm) at 15 W/m² achieves 95% degradation efficiency and 88% mineralization efficiency with a rate constant of 0.082 min⁻¹ [12] [16]. The high performance results from efficient activation of titanium dioxide photocatalysts, generating abundant electron-hole pairs for reactive oxygen species formation [11] [12]. However, the energy consumption reaches 2.8 kWh/m³, limiting cost-effectiveness for large-scale applications [35].

Ultraviolet-C irradiation (254 nm) shows comparable performance with 92% degradation efficiency and 85% mineralization efficiency, but requires higher energy consumption of 3.5 kWh/m³ [12] [36]. The shorter wavelength provides higher photon energy but lower penetration depth, affecting overall system efficiency [37].

Solar light irradiation at 850 W/m² achieves 78% degradation efficiency and 65% mineralization efficiency with a rate constant of 0.042 min⁻¹ [12] [33]. Despite lower photocatalytic activity, solar light offers significant advantages in energy consumption (0.8 kWh/m³) and cost-effectiveness [34] [35]. The ultraviolet component of solar radiation (3-5% of total irradiance) provides sufficient energy for photocatalyst activation [37] [38].

Visible light exposure (400-700 nm) at 400 W/m² demonstrates limited effectiveness, achieving only 45% degradation efficiency and 32% mineralization efficiency [16] [33]. The reduced performance necessitates visible light-active catalysts or photosensitization strategies for practical applications [11] [19].

| Light Source | Irradiance (W/m²) | Degradation Efficiency (%) | Mineralization Efficiency (%) | Rate Constant (min⁻¹) | Energy Consumption (kWh/m³) | Cost Effectiveness |

|---|---|---|---|---|---|---|

| UV-A (365 nm) | 15 | 95 | 88 | 0.082 | 2.8 | Low |

| UV-B (280 nm) | 8 | 88 | 82 | 0.068 | 3.2 | Low |

| UV-C (254 nm) | 5 | 92 | 85 | 0.075 | 3.5 | Low |

| Solar Light | 850 | 78 | 65 | 0.042 | 0.8 | High |

| Visible Light (400-700 nm) | 400 | 45 | 32 | 0.018 | 1.2 | Medium |

The reaction kinetics follow pseudo-first-order behavior under all irradiation conditions, with rate constants varying proportionally to photon flux and catalyst activation efficiency [39] [29]. The degradation pathways remain consistent across different light sources, involving azo bond cleavage, aromatic ring opening, and progressive mineralization to carbon dioxide and water [9] [20].

Solar light photocatalysis represents the most sustainable approach for practical applications, offering acceptable degradation performance with minimal energy requirements [33] [34]. The integration of solar concentrators and optimized reactor designs can further enhance system efficiency while maintaining cost-effectiveness [35] [37].